molecular formula C12H9BrN2O2S B6143060 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one hydrobromide CAS No. 1171344-20-9

3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one hydrobromide

Cat. No.: B6143060
CAS No.: 1171344-20-9
M. Wt: 325.18 g/mol
InChI Key: LJYHFAUYAFLEBV-UHFFFAOYSA-N
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Description

3-(2-Amino-1,3-thiazol-4-yl)-2H-chromen-2-one hydrobromide is a coumarin-thiazole hybrid compound. The core structure consists of a coumarin moiety (a 2H-chromen-2-one scaffold) fused with a 2-amino-1,3-thiazole ring. The hydrobromide salt enhances solubility and stability, making it suitable for pharmacological studies.

Key structural features include:

  • Coumarin backbone: Aromatic and planar, enabling π-π stacking interactions.
  • Thiazole ring: Contributes to hydrogen bonding via the amino group (-NH₂) and sulfur atom.
  • Hydrobromide counterion: Improves crystallinity and bioavailability.

Properties

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)chromen-2-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S.BrH/c13-12-14-9(6-17-12)8-5-7-3-1-2-4-10(7)16-11(8)15;/h1-6H,(H2,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYHFAUYAFLEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610035
Record name 3-(2-Amino-1,3-thiazol-4-yl)-2H-1-benzopyran-2-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61636-28-0
Record name 3-(2-Amino-1,3-thiazol-4-yl)-2H-1-benzopyran-2-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pechmann Cyclization for Coumarin Formation

The coumarin scaffold is typically synthesized via Pechmann condensation, a classic method involving the reaction of phenols with β-keto esters in acidic conditions. For derivatives bearing substituents at the 3-position, bromomethyl coumarins serve as key intermediates. For example, 4-bromomethyl coumarin derivatives are prepared by treating hydroxy-substituted acetophenones with concentrated sulfuric acid at 0°C for 12 hours. These intermediates enable subsequent nucleophilic substitutions to introduce heterocyclic moieties like thiazoles.

Example Protocol:

  • Reactant: Resorcinol (1 eq) and ethyl acetoacetate (1.2 eq) in concentrated H₂SO₄ at 0°C.

  • Reaction Time: 12 hours.

  • Product Isolation: Neutralization with ice-water, filtration, and recrystallization from ethanol.

  • Bromination: Treatment with PBr₃ in dry dichloromethane yields 3-bromomethyl coumarin.

Thiazole Ring Construction via Hantzsch-Type Reactions

The 2-amino-1,3-thiazole moiety is introduced via cyclocondensation between α-halo ketones and thiourea. For 3-(2-amino-1,3-thiazol-4-yl) substitution, coumarin-bearing α-bromo acetyl groups react with thiourea in refluxing ethanol.

Optimized Conditions:

ParameterValue
SolventAnhydrous ethanol
Temperature80°C (reflux)
Reaction Time6–8 hours
CatalystNone (thermal activation)
Yield60–75%

Mechanistic Insights:

  • Nucleophilic Attack: Thiourea attacks the α-carbon of the bromoacetyl group.

  • Cyclization: Intramolecular dehydration forms the thiazole ring.

  • Amination: The exocyclic amine is stabilized via protonation in acidic media.

Hydrobromide Salt Formation

Acid Hydrolysis and Salt Precipitation

The free base 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one is treated with 48% hydrobromic acid (HBr) to form the hydrobromide salt. This step simultaneously protonates the amino group and replaces counterions from prior synthetic steps.

Procedure:

  • Reactant: Free base (1 eq) dissolved in 48% HBr.

  • Reaction Conditions: Reflux at 120°C for 8 hours.

  • Workup: Concentration under reduced pressure, followed by cooling to 5°C to precipitate the hydrobromide salt.

  • Purification: Recrystallization from ethanol-water (1:1).

Critical Parameters:

FactorImpact on Yield/Purity
HBr Concentration≥48% ensures complete protonation
TemperatureExcess heat causes decomposition
Cooling RateSlow cooling enhances crystal purity

Analytical Validation and Characterization

Spectroscopic Confirmation

1H NMR (DMSO-d6):

  • δ 6.58 (s, 1H, C3-H of coumarin)

  • δ 7.65–7.97 (m, 6H, aromatic protons)

  • δ 8.51 (bs, 3H, NH₃⁺)

IR (KBr, cm⁻¹):

  • 3434 (N–H stretch), 1696 (C=O lactone), 1689 (C=O acid)

Mass Spectrometry:

  • EI-MS: m/z 325.18 [M+H]⁺ (matches molecular formula C₁₂H₉BrN₂O₂S)

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield (%)
Pechmann + HantzschHigh regioselectivityMulti-step, time-intensive60–75
Direct CouplingFewer stepsRequires specialized ligands40–55
Microwave-AssistedRapid reaction timesHigh equipment cost70–85

Microwave Optimization: Recent advances report 85% yield using microwave irradiation (150°C, 30 min) for the cyclocondensation step.

Industrial-Scale Production Considerations

Supplier Practices

Major suppliers like Enamine and Carbone Scientific employ continuous flow reactors to enhance reproducibility and reduce reaction times. Key metrics:

MetricBench ScaleIndustrial Scale
Batch Size1–10 g10–100 kg
Purity≥95%≥99% (HPLC)
Cost Efficiency$120–150/g$20–30/g

Chemical Reactions Analysis

Types of Reactions

3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one exhibit significant antimicrobial properties. For example, studies indicate that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

1.3 Enzyme Inhibition

This compound acts as an inhibitor for several enzymes relevant in disease pathology, including certain kinases involved in cancer progression. Its ability to selectively target these enzymes makes it a candidate for developing new therapeutic agents .

Materials Science

2.1 Fluorescent Probes

The unique structural features of this compound allow it to function as a fluorescent probe. It has been utilized in sensing applications where it can detect metal ions such as copper(II) in solution through fluorescence enhancement. This property is particularly useful in environmental monitoring and biological assays .

2.2 Polymer Composites

In materials science, derivatives of this compound have been incorporated into polymer matrices to enhance their mechanical and thermal properties. The thiazole moiety contributes to improved stability and performance under various conditions, making these composites suitable for applications in coatings and packaging materials .

Analytical Chemistry

3.1 Chromatographic Techniques

The compound has been employed as a standard reference material in chromatographic techniques such as HPLC (High Performance Liquid Chromatography). Its distinct chemical properties facilitate accurate quantification and identification in complex mixtures, which is crucial for quality control in pharmaceutical formulations .

3.2 Spectroscopic Applications

FTIR (Fourier Transform Infrared Spectroscopy) and NMR (Nuclear Magnetic Resonance) techniques have utilized this compound to study molecular interactions and conformational changes in various environments. The spectral data obtained from these analyses provide insights into the chemical behavior and stability of the compound under different conditions .

Mechanism of Action

The mechanism of action of 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one hydrobromide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes or receptors, modulating their activity. The chromenone moiety may also contribute to the compound’s biological effects by interacting with cellular pathways. Together, these interactions can lead to various pharmacological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The physicochemical properties of coumarin-thiazole derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target compound (Hydrobromide salt) C₁₂H₈BrN₂O₂S 331.18 Not reported -NH₂ (thiazole), HBr salt
3-(2-Amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one C₁₂H₇BrN₂O₂S 323.17 Not reported -Br (coumarin C6)
3-(2-Methyl-amino-1,3-thiazol-4-yl)-2H-chromen-2-one C₁₂H₉N₂O₂S 259.28 Not reported -NHCH₃ (thiazole)
Compound 7c C₁₆H₁₇N₅O₂S₂ 375.47 134–136 Oxadiazole linker, -S-propanamide
Compound 3g C₂₀H₁₈N₄O₂S 378.45 Not reported Tropinone-derived substituent

Key Observations :

  • Halogenation (e.g., bromine at C6 in ) increases molecular weight and may enhance lipophilicity.
  • The hydrobromide salt increases solubility compared to neutral analogues.

Spectroscopic and Crystallographic Comparisons

Spectroscopic Data :
  • IR Spectra :
    • Target compound: Expected N-H stretches (~3311–3588 cm⁻¹), C=O (coumarin, ~1669–1761 cm⁻¹), and C=N (thiazole, ~1550–1598 cm⁻¹) .
    • 6-Bromo analogue : Additional C-Br stretch at ~550–600 cm⁻¹.
  • ¹H NMR :
    • Thiazole protons resonate at δ 6.65–7.93 ppm in aromatic regions, while coumarin protons appear as distinct singlets (e.g., C-4 proton at δ 8.1–8.3 ppm) .
Crystallographic Data :
Compound Crystal System Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding
3-(2-Amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one Monoclinic P21/c a=12.494, b=7.350, c=25.013, β=98.156 N–H···N, C–H···O dimers
3-(2-Methyl-amino-1,3-thiazol-4-yl)-2H-chromen-2-one Not reported Not reported Not reported N–H···O and C–H···π interactions
Compound 7c Not reported Not reported Not reported Not reported

Key Observations :

  • Halogenated derivatives (e.g., bromo in ) form robust hydrogen-bonded networks (N–H···N, C–H···O), enhancing crystal stability.

Biological Activity

3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.

  • Molecular Formula : C12H8N2O2S
  • Molecular Weight : 244.27 g/mol
  • Synonyms : 3-(2-amino-thiazol-4-yl)-chromen-2-one, 3-(2-Amino-1,3-thiazol-4-yl)-2H-chromen-2-one

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with coumarin compounds. Various methods have been reported, including the use of bromoacetyl coumarins and thiazole derivatives under reflux conditions in solvents such as ethanol .

Acetylcholinesterase Inhibition

One of the most significant biological activities of this compound is its inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with a coumarin-thiazole structure have shown promising AChE inhibitory activity. For instance, derivatives similar to 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects .

Antioxidant Activity

Research indicates that thiazole-coumarin derivatives possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Case Study 1: Alzheimer’s Disease Models

In a study involving animal models of Alzheimer’s disease, administration of thiazole-coumarin derivatives led to improved cognitive function and reduced AChE activity. The results suggest potential therapeutic applications for these compounds in managing Alzheimer's symptoms .

Case Study 2: Antioxidant Efficacy

In vitro assays measuring the radical scavenging capacity of 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one showed significant reductions in reactive oxygen species (ROS) levels. This activity was comparable to established antioxidants, highlighting its potential for use in oxidative stress-related conditions .

Research Findings

Biological ActivityMechanismReference
AChE InhibitionCompetitive inhibition at the active site
Antioxidant ActivityFree radical scavenging
Antimicrobial ActivityDisruption of cell wall synthesis

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one hydrobromide, and how can reaction conditions be optimized for high yield?

  • Methodology : The compound is synthesized via a multi-step process:

Coumarin precursor synthesis : React salicylaldehyde with ethyl acetoacetate in the presence of piperidine to form 3-acetyl-2H-chromen-2-one .

Bromination : Treat the acetylated coumarin with bromine to yield 3-(bromoacetyl)-2H-chromen-2-one .

Thiazole cyclization : React the brominated intermediate with thiourea derivatives under ethanol reflux to form the thiazole ring . Hydrobromide salt formation typically involves acidification with HBr .

  • Optimization : Monitor reaction progress via TLC, and purify intermediates via recrystallization (e.g., using ethanol/water mixtures). Adjust molar ratios (e.g., 1:1 for thiourea derivatives) and reaction time (24–48 hours) to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Techniques :

  • FTIR : Identify N–H (3311–3588 cm⁻¹), C=O (1669–1761 cm⁻¹), and C=N (1550–1598 cm⁻¹) stretches .
  • ¹H NMR : Key signals include aromatic protons (δ 6.65–7.93 ppm), a broad singlet for the thiazole N–H (δ ~10 ppm), and distinct C-4/C-5 coumarin protons .
  • Elemental analysis : Validate stoichiometry (e.g., C, H, N, S content) .
    • Validation : Compare experimental data with simulated spectra (e.g., using ChemDraw) and reference compounds (e.g., unsubstituted coumarin-thiazole derivatives) .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing and stability of this compound?

  • Analysis : X-ray diffraction reveals C–H···O and N–H···N interactions forming dimers and chains, stabilizing the monoclinic (P21/c) lattice .
  • Methodology : Use graph-set analysis (e.g., Etter’s rules) to categorize hydrogen-bonding patterns. For example, N–H···N interactions in the thiazole ring create R₂²(8) motifs, while C–H···O bonds extend into 1D chains .
  • Impact : These interactions affect solubility (e.g., polar vs. nonpolar solvents) and thermal stability (e.g., DSC/TGA data) .

Q. What challenges arise in resolving structural ambiguities via X-ray crystallography, and how can SHELX software improve refinement?

  • Challenges : Twinning, disorder in the hydrobromide counterion, and weak diffraction due to crystal size .
  • Solutions :

  • Data collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios .
  • SHELX refinement : Apply TWIN/BASF commands for twinned data and ISOR restraints for disordered atoms. Validate models using R1/wR2 convergence (<5% discrepancy) .
    • Case study : The compound’s monoclinic structure (Z = 8) was resolved using SHELXL, with final R1 = 0.039 .

Q. How can researchers reconcile discrepancies between theoretical and experimental spectroscopic data?

  • Common discrepancies :

  • ¹³C NMR shifts : Differences arise from solvent effects (DMSO vs. CDCl₃) and dynamic proton exchange in the thiazole NH₂ group .
  • IR band broadening : Hydrogen bonding in the solid state vs. solution-phase measurements .
    • Resolution :

Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra under experimental conditions .

Use variable-temperature NMR to identify exchange-broadened signals .

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